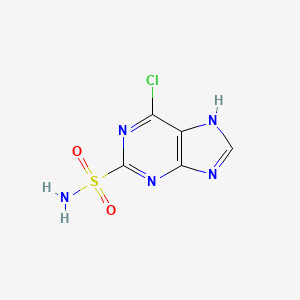

6-chloro-7H-purine-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89284-35-5 |

|---|---|

Molecular Formula |

C5H4ClN5O2S |

Molecular Weight |

233.64 g/mol |

IUPAC Name |

6-chloro-7H-purine-2-sulfonamide |

InChI |

InChI=1S/C5H4ClN5O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H2,7,12,13)(H,8,9,10,11) |

InChI Key |

HEPMUCBLJUYXSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Chemistry of 6 Chloro 7h Purine 2 Sulfonamide and Its Analogues

Strategies for the Construction of the 6-chloro-7H-purine-2-sulfonamide Core

The assembly of the this compound core is a chemically nuanced process that hinges on the sequential and regioselective functionalization of a purine (B94841) precursor. Key to this is the initial synthesis of a suitable purine derivative followed by the strategic introduction of the chloro and sulfonamide moieties.

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of the purine core typically begins with commercially available and simpler precursors, which are then elaborated through a series of chemical transformations. A common and versatile starting material for the synthesis of 6-chloropurine (B14466) derivatives is hypoxanthine (B114508). google.comgoogle.com The conversion of hypoxanthine to 6-chloropurine is a crucial step, often achieved through chlorination using reagents like phosphorus oxychloride (POCl₃). google.comnih.govorganic-chemistry.org This reaction is frequently carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst. nih.govorganic-chemistry.org

Another important precursor strategy involves the use of 2,6-dichloropurine (B15474), which allows for differential reactivity at the C-2 and C-6 positions. The C-6 position in 2,6-dichloropurine is known to be more susceptible to nucleophilic substitution (SNAr) reactions compared to the C-2 position. nih.gov This differential reactivity is exploited to introduce various substituents at the C-6 position while leaving the C-2 position available for subsequent functionalization.

The synthesis of purine derivatives can also be achieved through the cyclization of appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors. For instance, 2,4,5-triamino-6-chloropyrimidine can undergo imidazole ring closure to form 2-amino-6-chloropurine (B14584). This method, while potentially multi-stepped, offers unambiguous regioselectivity.

Intermediate derivatization often involves protecting groups to direct the regioselectivity of subsequent reactions. For example, the introduction of a substituent at the N-9 position of the purine ring is a common strategy to influence the reactivity of other positions and to prevent unwanted side reactions. nih.gov

Table 1: Selected Precursor Syntheses and Intermediate Derivatizations

| Starting Material | Reagents and Conditions | Product | Reference |

| Hypoxanthine | POCl₃, N,N-dimethylaniline, reflux | 6-Chloropurine | google.comnih.gov |

| Acetyl hypoxanthine | POCl₃, tertiary amine, 70-105°C | 6-Chloropurine | organic-chemistry.org |

| 2,6-Dichloropurine | Sodium sulfinate, NaN₃ | 6-Azido-2-sulfonylpurine derivatives | nih.govmdpi.com |

| 2'-Deoxycytidine, 6-Chloropurine | Nucleoside 2'-deoxyribosyltransferase | 6-Chloropurine-2'-deoxyriboside | google.com |

Methodologies for Sulfonamide Moiety Introduction

The introduction of a sulfonamide group at the C-2 position of the 6-chloropurine core is a critical transformation. A common strategy involves a two-step process: initial introduction of a sulfur-containing functional group, which is then converted to the sulfonamide.

One approach begins with the introduction of a thiol group (-SH) at the C-2 position. This can be achieved through nucleophilic substitution of a suitable precursor, such as 2,6-dichloropurine. The resulting thiol can then be oxidized to a sulfonyl chloride (-SO₂Cl) using oxidizing agents like a combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, or hydrogen peroxide with zirconium tetrachloride or thionyl chloride. google.com The newly formed sulfonyl chloride is a versatile intermediate that readily reacts with ammonia (B1221849) or primary/secondary amines to yield the desired sulfonamide. google.comorgsyn.org

A more direct approach, termed "sulfonyl group dance," has been reported for the synthesis of 2-sulfonylpurine derivatives from 9-substituted 2,6-dichloropurines. nih.govmdpi.com This one-pot process involves the sequential treatment with a sodium sulfinate and sodium azide, leading to a cascade of SNAr reactions that result in the formation of a 6-azido-2-sulfonylpurine derivative. nih.govmdpi.com While this method introduces a sulfonyl group, further modification would be required to obtain the unsubstituted sulfonamide.

Furthermore, direct aminosulfonation reactions, although less commonly reported for purines, represent a potential route. Research on other heterocyclic systems has demonstrated the formation of sulfonamides through the reaction of an N-nucleophilic center with a corresponding sulfonyl chloride. For instance, the sodium salt of 6-chloropurine has been reacted with substituted phenyl sulfonyl chlorides to yield 9-(substitutedbenzenesulfonyl)-6-chloro-9H-purines. This highlights the feasibility of forming a sulfonamide bond with the purine core, albeit at the N-9 position in this specific example.

Table 2: Methodologies for Sulfonamide Moiety Introduction

| Precursor | Reagents and Conditions | Intermediate/Product | Reference |

| Thiol derivative | NCS, dilute HCl | Sulfonyl chloride | google.com |

| Thiol derivative | H₂O₂, SOCl₂ | Sulfonyl chloride | google.com |

| Sulfonyl chloride | Amine or Ammonia | Sulfonamide | google.comorgsyn.org |

| 9-Substituted 2,6-dichloropurines | Sodium sulfinate, NaN₃ | 6-Azido-2-sulfonylpurine derivative | nih.govmdpi.com |

| Sodium salt of 6-chloropurine | Substituted phenyl sulfonyl chlorides | 9-(Substitutedbenzenesulfonyl)-6-chloro-9H-purine |

Targeted Chemical Modifications and Analogue Generation

Once the this compound core is established, further chemical modifications can be undertaken to generate a diverse range of analogues. These modifications are typically focused on the C-6 position of the purine ring, the sulfonamide moiety itself, and the nitrogen atoms of the purine ring system to study regioselectivity and structure-activity relationships.

Structural Diversification at the C-6 Position of the Purine Ring

The chlorine atom at the C-6 position of the purine ring is a versatile handle for introducing structural diversity. It readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a wide array of nucleophiles. This allows for the synthesis of a broad spectrum of 6-substituted purine analogues.

For instance, the chloro group can be displaced by amines to generate 6-aminopurine derivatives. google.com Similarly, reaction with thiols leads to the formation of 6-thioether substituted purines. The introduction of aryl groups at the C-6 position can be achieved through direct arylation reactions promoted by Lewis acids such as anhydrous AlCl₃. This method provides a complementary approach to traditional cross-coupling reactions for the synthesis of C-6-aryl-substituted purines.

Furthermore, the C-6 chloro substituent can be displaced by azide, which can then be reduced to an amine, providing a two-step method for the synthesis of 6-aminopurine derivatives. This approach has been demonstrated in the context of modifying 7-(tert-butyl)-6-chloropurine.

Table 3: Examples of C-6 Position Modifications

| Starting Material | Nucleophile/Reagent | Product Type | Reference |

| 6-Chloropurine derivative | Amines | 6-Aminopurine derivatives | google.com |

| 6-Chloropurine derivative | Thiols | 6-Thioether purine derivatives | nih.gov |

| 6-Chloropurine | Activated aromatics, AlCl₃ | 6-Arylpurine derivatives | |

| 7-(tert-Butyl)-6-chloropurine | Sodium azide, then reduction | 7-(tert-Butyl)-6-aminopurine |

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) itself offers opportunities for structural modification. The two hydrogen atoms on the nitrogen can be substituted with various alkyl or aryl groups, leading to the formation of N-substituted sulfonamides. This can be achieved by reacting the primary sulfonamide with appropriate electrophiles under basic conditions.

Alternatively, starting from a purine-2-sulfonyl chloride intermediate, a wide range of primary and secondary amines can be used to directly synthesize a library of N-substituted sulfonamides. orgsyn.org This approach allows for the introduction of diverse functional groups and the exploration of their impact on the biological properties of the final compounds. The synthesis of sulfonamides from sulfonyl chlorides and N-silylamines has also been reported as an efficient method. orgsyn.org

Substitutions at Purine Nitrogen Atoms (e.g., N7, N9) for Regioselectivity Studies

The alkylation of purines can occur at different nitrogen atoms, most commonly at the N-7 and N-9 positions, leading to the formation of regioisomers. The ratio of these isomers is influenced by the nature of the alkylating agent, the substituents on the purine ring, and the reaction conditions. Direct alkylation of 6-chloropurine often yields a mixture of N-7 and N-9 substituted products. google.com

Strategies to control the regioselectivity of N-alkylation have been developed. For instance, the use of bulky substituents at the C-6 position can sterically hinder the N-7 position, favoring alkylation at the N-9 position. mdpi.com Conversely, specific conditions have been developed for the regioselective N-7 alkylation of 6-substituted purines. One such method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst, which preferentially yields the N-7 isomer. google.com The stability of the introduced group at the N-7 position is a crucial factor for subsequent synthetic manipulations.

The differentiation between N-7 and N-9 isomers is typically accomplished using spectroscopic techniques, particularly ¹³C NMR. The chemical shift of the C-5 carbon atom of the purine ring is a key indicator, with N-9 alkylated derivatives showing a downfield shift compared to their N-7 counterparts. google.com

Reaction Mechanism Analysis of Key Synthetic Steps

The synthesis of this compound involves several critical transformations. The analysis of the reaction mechanisms for these key steps is essential for understanding how the specific arrangement of functional groups is achieved and for optimizing reaction conditions. The primary steps involve the formation of the 6-chloropurine core and the subsequent introduction of the sulfonamide group at the C2 position.

Formation of the 6-Chloro-Purine Scaffold: Electrophilic Chlorination

A fundamental step in the synthesis of the target compound and its analogues is the conversion of a purine-6-one (hypoxanthine) or a related precursor into a 6-chloropurine. This transformation is typically accomplished using a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃).

The reaction mechanism proceeds via an electrophilic substitution pathway, where the oxygen of the purine's carbonyl group is converted into a better leaving group.

Mechanism Breakdown:

Activation of the Carbonyl Group: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of the hypoxanthine tautomer attacking the electrophilic phosphorus atom of phosphoryl chloride. This forms a highly reactive phosphonium (B103445) intermediate.

Chloride Ion Attack: A chloride ion, generated from the phosphoryl chloride, acts as a nucleophile. It attacks the C6 carbon of the purine ring. This step is facilitated by the newly formed leaving group, which is resonance-stabilized.

Elimination and Rearomatization: The intermediate collapses, leading to the elimination of a dichlorophosphate (B8581778) moiety and the formation of the aromatic 6-chloropurine ring. The process is driven by the stability of the newly formed aromatic system.

A classic method for this conversion involves heating hypoxanthine with phosphoryl chloride in a sealed tube. google.com This reaction effectively replaces the hydroxyl group at the C6 position with a chlorine atom, a crucial step for creating a reactive site for further substitutions if needed for analogue synthesis. nih.govnih.govacs.org

Table 1: Mechanistic Details of C6 Chlorination

| Step | Reagents & Conditions | Key Mechanistic Feature | Intermediate/Product |

| Starting Material | Hypoxanthine | Keto-enol tautomerism | Purin-6(1H)-one |

| Activation | Phosphoryl chloride (POCl₃), Heat | Nucleophilic attack by carbonyl oxygen on phosphorus | O-Phosphorylated purine intermediate |

| Substitution | Chloride ion (Cl⁻) | Nucleophilic attack on C6 carbon | Chlorinated intermediate |

| Elimination | Spontaneous | Elimination of dichlorophosphate, Rearomatization | 6-chloropurine |

Introduction of the 2-Sulfonamide Group

The introduction of a sulfonamide group at the C2 position of the purine ring is a multi-step process that typically begins with a 2-aminopurine (B61359) derivative, such as 2-amino-6-chloropurine. redalyc.org The conversion of the amino group into a sulfonamide is a classic transformation in aromatic chemistry, generally proceeding through a diazonium salt intermediate.

Step A: Diazotization of the 2-Amino Group

The first stage is the conversion of the primary aromatic amine at the C2 position into a diazonium salt. This is achieved by treating the 2-amino-6-chloropurine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

Mechanism Breakdown:

Formation of Nitrous Acid: The strong acid protonates sodium nitrite to form nitrous acid (HNO₂).

Formation of the Nitrosating Agent: Further protonation of nitrous acid leads to the formation of the nitrosonium ion (NO⁺) or a related electrophilic species.

Nucleophilic Attack: The lone pair of the 2-amino group attacks the electrophilic nitrosonium ion.

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule result in the formation of the stable 6-chloro-7H-purine-2-diazonium salt.

Step B: Sulfonyl Chloride Formation (Sandmeyer-type Reaction)

The diazonium salt is then converted into a sulfonyl chloride. This is accomplished by reacting the diazonium salt with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. This reaction is a variation of the Sandmeyer reaction.

Mechanism Breakdown:

Single Electron Transfer (SET): The copper catalyst facilitates a single electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of a purinyl radical.

Radical Combination: The purinyl radical reacts with sulfur dioxide.

Oxidation and Chlorination: The resulting radical is oxidized by the copper(II) species, and a chloride ion is incorporated to form the final 6-chloro-7H-purine-2-sulfonyl chloride.

Step C: Amination of the Sulfonyl Chloride

The final step is the reaction of the highly reactive 6-chloro-7H-purine-2-sulfonyl chloride with an amine source, typically ammonia or a primary/secondary amine, to form the sulfonamide. researchgate.net

Mechanism Breakdown:

Nucleophilic Attack: The nitrogen atom of ammonia (or an amine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Proton Transfer/Elimination: A chloride ion is eliminated, and a subsequent deprotonation of the nitrogen atom by a base (often a second molecule of the amine) yields the stable sulfonamide product, this compound. This reaction is generally efficient and high-yielding. nih.govnih.gov

Table 2: Mechanistic Details of 2-Sulfonamide Group Formation

| Stage | Reaction | Reagents & Conditions | Key Mechanistic Feature | Intermediate/Product |

| A | Diazotization | NaNO₂, HCl, 0–5 °C | Electrophilic attack by nitrosonium ion (NO⁺) | 6-chloro-7H-purine-2-diazonium salt |

| B | Sulfonyl Chloride Formation | SO₂, CuCl catalyst | Single electron transfer (SET) from Cu(I), radical formation | 6-chloro-7H-purine-2-sulfonyl chloride |

| C | Amination | Ammonia (NH₃) or RNH₂ | Nucleophilic attack by amine on sulfur atom of sulfonyl chloride | This compound |

Molecular Mechanisms of Action and Biological Target Interactions in Vitro/ex Vivo Investigations

Enzymatic Inhibition Profile of 6-chloro-7H-purine-2-sulfonamide and Analogues

The inhibitory potential of this compound can be inferred from the well-documented activities of both the purine (B94841) and sulfonamide classes of compounds against a range of enzymes.

Kinase Inhibition Studies (e.g., EGFR, Her2, VEGFR2, CDK2)

The structural components of this compound suggest a potential for kinase inhibition. The purine scaffold is a core feature of many kinase inhibitors, as it mimics the adenine (B156593) ring of ATP, the universal phosphate (B84403) donor for kinase reactions.

Cyclin-Dependent Kinases (CDKs): Analogues such as Purvalanol A, which also features a substituted purine core, are known to target CDK complexes. researchgate.net The inhibition of CDKs can lead to cell cycle arrest, a key mechanism in cancer therapy.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The sulfonamide moiety is a recognized pharmacophore in the design of VEGFR-2 inhibitors. nih.gov VEGFR-2 is a critical tyrosine kinase receptor that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Its inhibition is a major strategy for developing anti-angiogenic cancer therapies. nih.gov While direct studies on this compound are limited, its hybrid structure suggests a potential dual mechanism of action.

Inhibition of Other Enzyme Targets (e.g., DHPS, DHFR, Carbonic Anhydrase)

The sulfonamide group is famously associated with the inhibition of enzymes crucial for microbial survival, while the purine structure is key to various metabolic processes.

Dihydropteroate (B1496061) Synthase (DHPS) and Dihydrofolate Reductase (DHFR): Sulfonamides are classic inhibitors of DHPS, an enzyme essential for folate synthesis in bacteria. nih.gov Folate is a vital precursor for the synthesis of nucleic acids and amino acids. Some novel compounds have been designed to act as dual inhibitors of both DHPS and DHFR, another key enzyme in the folate pathway. acs.org The presence of the sulfonamide group in this compound makes it a candidate for investigation as an inhibitor of these enzymes.

Carbonic Anhydrase (CA): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov These enzymes, which catalyze the reversible hydration of carbon dioxide, are involved in numerous physiological processes. Targeting bacterial β-carbonic anhydrases with sulfonamide-based inhibitors is being explored as a novel strategy to combat multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov

Kinetic Characterization of Enzyme-Inhibitor Binding (e.g., Ki, IC50 Determinations)

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). While specific kinetic data for this compound is not widely published, data from related analogues provide insight into the potential efficacy.

For instance, studies on novel N-sulfonamide 2-pyridone derivatives designed as dual DHPS/DHFR inhibitors have yielded promising IC₅₀ values. acs.org Similarly, 2-chloropurine nucleoside analogues have been evaluated for their inhibitory effects on other enzymes like adenosine (B11128) deaminase. mdpi.com

Below is a table summarizing inhibitory activities for compounds analogous to the structural components of this compound.

| Compound/Analogue Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |

| N-sulfonamide 2-pyridone derivative (Compound 11a) | DHPS | IC₅₀: 2.76 µg/mL | acs.org |

| N-sulfonamide 2-pyridone derivative (Compound 11a) | DHFR | IC₅₀: 0.20 µg/mL | acs.org |

| 2-Chloroadenosine | Adenosine Deaminase | Kᵢ: Not specified, but noted as the best inhibitor among tested compounds. | mdpi.com |

| 2-Chloropurine arabinonucleoside (serine derivative) | U937 human leukemia cells | IC₅₀: 16 µM | mdpi.com |

This table presents data for analogue compounds to illustrate the potential inhibitory activities of the core chemical structures.

Receptor Ligand Binding and Interaction Dynamics Analysis

Currently, there is limited specific information in the public domain regarding the direct binding of this compound to cell surface or nuclear receptors, outside of the active sites of the enzymes discussed above. The primary mechanism of action for its structural motifs—purines and sulfonamides—is overwhelmingly centered on enzymatic inhibition rather than receptor agonism or antagonism. Further research, including computational docking studies and biophysical assays, would be necessary to explore potential off-target receptor interactions.

Modulation of Cellular Pathways in Model Systems (e.g., Cell Cycle Progression, Apoptosis Induction in vitro)

The antineoplastic potential of purine analogues is often linked to their ability to interfere with fundamental cellular processes like cell division and programmed cell death (apoptosis).

Investigations into new 6-chloropurine (B14466) nucleoside analogues have demonstrated significant effects on cancer cell lines. researchgate.net These studies have shown that such compounds can induce apoptosis and cause cell cycle arrest, specifically at the G2/M phase. researchgate.net This disruption of the cell cycle prevents cancer cells from progressing through mitosis and proliferating. The induction of apoptosis was confirmed by observing increased activity of caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase), which are hallmark events in the apoptotic cascade. researchgate.net

Biochemical Pathway Analysis and Signaling Cascade Investigations

The cellular effects observed with purine analogues point to the modulation of specific signaling pathways.

Apoptotic Pathways: The activation of caspase-3 suggests the involvement of the caspase cascade, a primary driver of apoptosis. Cleavage of PARP by activated caspases is a critical step that prevents DNA repair and facilitates cell death.

Cell Cycle Regulation: A G2/M phase arrest implies interference with the signaling network that controls the transition from the G2 phase to mitosis. researchgate.net This often involves the modulation of CDK activity, which, as noted earlier, is a known target for purine-based inhibitors like Purvalanol A. researchgate.net

Angiogenesis Pathways: Given the potential for the sulfonamide moiety to inhibit VEGFR-2, this compound could theoretically modulate downstream signaling cascades. nih.gov Upon activation by its ligand VEGF, VEGFR-2 triggers multiple pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell survival, proliferation, and migration. nih.gov Inhibition of VEGFR-2 would block these signals, thereby impeding angiogenesis.

Subcellular Localization and Protein-Protein Interaction Studies

Comprehensive searches of available scientific literature and research databases did not yield specific information regarding the subcellular localization or protein-protein interaction studies for the compound this compound. Consequently, there are no detailed research findings or data tables to present on these particular aspects of the molecule's activity. Methodologies for such investigations would typically involve techniques like fluorescence microscopy with tagged compounds to determine localization and co-immunoprecipitation or yeast two-hybrid screens to identify protein binding partners. However, no published studies applying these techniques to this compound could be found.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of purine-based compounds is intrinsically linked to their structural characteristics. For 6-chloro-7H-purine and its derivatives, including the sulfonamide variant, specific pharmacophoric features are crucial for their interactions with biological targets. The purine (B94841) core itself serves as a fundamental scaffold, offering multiple points for modification to modulate activity and selectivity. researchgate.netredalyc.org

Key pharmacophoric features that have been identified include:

The Purine Core: This nitrogen-rich heterocyclic system is a critical element, mimicking endogenous purines and enabling interaction with a variety of proteins such as kinases, polymerases, and G proteins. researchgate.netresearchgate.net

Substituents at the C6 Position: The chlorine atom at the C6 position is a common feature in many biologically active purine analogs. redalyc.org Modifications at this position can significantly impact the compound's biological profile, including its antitubercular, fungicidal, and antitumor activities. redalyc.org In the context of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives, variations at this position were explored to establish structure-activity relationships for antiproliferative effects. nih.gov

The Sulfonamide Group: The sulfonamide moiety (-SO2NH2) is a well-established pharmacophore known for a range of pharmacological activities, including antibacterial and anticancer effects. drugbank.comnih.govnih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its specific geometry, contributes to binding affinity and selectivity for various enzymes. nih.gov In some contexts, the acidity of the amide proton within the sulfonamide group can be important for high potency. acs.org

Substituents on the Purine Nitrogen (N9): Alkylation or substitution at the N9 position of the purine ring is a common strategy to modulate the physicochemical and biological properties of these compounds. nih.gov For instance, the introduction of different groups at this position can influence the compound's conformational preferences and, consequently, its interaction with target proteins. nih.gov

Studies on related purine-sulfonamide analogs have demonstrated that the interplay between these features is critical. For example, in a series of 6-chloro-purine derivatives, sulfonamide derivatives showed promising antimicrobial activity. researchgate.net Similarly, research on 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines revealed that a carboxamide moiety at position 8 and a phenyl group at position 9 led to potent and selective anti-lung cancer activity. nih.gov

Quantitative Analysis of Substituent Effects on Biological Activity (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for 6-chloro-7H-purine-2-sulfonamide are not extensively detailed in the provided results, the principles of QSAR are highly relevant to understanding the impact of substituents on the activity of purine-sulfonamide derivatives.

The general approach of QSAR involves describing the chemical structure using various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to build a mathematical model that predicts the biological activity.

For purine-based inhibitors, QSAR studies often focus on how modifications at different positions of the purine ring affect their inhibitory potency against specific targets. For instance, in the development of Grp94 inhibitors, a detailed SAR of purine-based ligands was established, which could serve as a basis for QSAR modeling. nih.gov Such models would quantify the contribution of different substituents at various positions of the purine scaffold to the binding affinity. nih.gov

The biological activity data from studies on related compounds provide the necessary input for developing QSAR models. For example, the IC50 values of various 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives against different cancer cell lines could be used to build a QSAR model. nih.gov This model could then predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of this compound and its analogs provides insights into the spatial arrangement of atoms and functional groups, which in turn governs the molecular recognition process.

The purine ring system is relatively rigid, but the substituents attached to it can have significant conformational flexibility. For instance, the orientation of the sulfonamide group relative to the purine core can influence its interaction with amino acid residues in a protein's binding site.

The binding of a ligand to its target often involves a conformational change in either the ligand, the protein, or both (induced fit). Understanding the preferred conformations of this compound in solution and in the bound state is therefore essential for rational drug design.

Ligand Efficiency and Binding Energy Contributions in Purine-Sulfonamide Design

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a molecule on a per-atom basis. wikipedia.org It is calculated as the binding energy divided by the number of non-hydrogen atoms in the ligand. wikipedia.org This parameter helps in the selection of lead compounds that have a good balance between potency and size. researchgate.net

The formula for Ligand Efficiency is: LE = -ΔG / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

Another related metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity. researchgate.net

In the context of purine-sulfonamide design, these metrics are valuable for optimizing lead compounds. By analyzing the LE and LLE of a series of analogs, researchers can identify which modifications lead to a more efficient use of molecular size and lipophilicity to achieve high binding affinity.

The binding energy of a ligand to its target is the sum of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the sulfonamide group can participate in hydrogen bonding, while the purine ring can engage in stacking interactions with aromatic amino acid residues. The chlorine atom can also contribute to binding through halogen bonding or by influencing the electronic properties of the purine ring.

A study on sulfonamide binding to FKBP12 revealed the importance of the sulfonamide oxygens in forming CH···O=S interactions with the protein. nih.gov Deconstructing the binding contributions of different fragments of a molecule, such as the purine core and the sulfonamide moiety, can provide a more detailed understanding of the structure-activity relationship and guide the design of more potent and efficient inhibitors.

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. nih.gov This method evaluates the binding affinity and interaction patterns, offering insights into the compound's potential biological activity.

For 6-chloro-7H-purine-2-sulfonamide, a docking study would involve preparing the 3D structure of the ligand and selecting a relevant protein target. Given the purine (B94841) core, logical targets could include enzymes where purines are natural substrates or modulators, such as kinases, polymerases, or purine nucleoside phosphorylase (PNP). harvard.edumanipal.edu The docking algorithm, such as AutoDock, would then explore various conformations of the sulfonamide within the protein's active site, scoring them based on a force field. harvard.edu

Key interactions for this compound would likely involve:

Hydrogen Bonding: The sulfonamide group's -NH2 and -SO2 moieties are potent hydrogen bond donors and acceptors, respectively, likely interacting with polar amino acid residues in the target's binding pocket. rjb.rochemmethod.com The purine ring's nitrogen atoms also serve as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom at the C6 position can form halogen bonds, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

Pi-stacking: The aromatic purine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of such a simulation would be presented in a table summarizing binding energies and key residue interactions, predicting the most stable binding mode.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Protein Kinase X | -8.5 | Met105, Lys48, Asp164 | H-bond (Sulfonamide), H-bond (Purine N7), Halogen bond (Cl) |

Molecular Dynamics Simulations of Compound-Protein Interactions

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. nih.gov MD simulations model the movements of atoms and molecules over time, revealing the stability of the binding pose, the influence of solvent, and any conformational changes in the protein or ligand upon binding. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanics (QM) provides the most accurate description of a molecule's electronic structure, which is fundamental to its reactivity and interactions.

HOMO-LUMO Analysis and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability.

For this compound, the electron-withdrawing nature of the chlorine and sulfonamide groups would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted purine core. A molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. It would likely show negative potential (red/yellow) around the sulfonamide oxygens and purine nitrogens, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) would likely be found around the sulfonamide and purine hydrogens, highlighting regions for nucleophilic attack or hydrogen bond acceptance.

Table 2: Predicted Quantum Mechanical Properties for this compound

| Property | Predicted Value (Arbitrary Units/eV) | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and low reactivity |

Tautomerism and Conformational Preference Studies

Purines can exist in different tautomeric forms, most commonly involving the proton shifting between the N7 and N9 positions of the purine ring. QM calculations can determine the relative energies of these tautomers to predict the most stable form in different environments. For this compound, the N7-H and N9-H tautomers would be the primary focus. The electronic effects of the C2-sulfonamide and C6-chloro substituents would influence the relative stability of these forms. Furthermore, conformational analysis would focus on the rotation around the C2-S bond to identify the lowest energy orientation of the sulfonamide group relative to the purine ring.

In Silico Screening and Virtual Library Design for Analogue Discovery

The structure of this compound can serve as a starting point for in silico screening and the design of virtual libraries to discover improved analogues. nih.govnih.gov Virtual screening involves using computational methods to search large compound databases for molecules with similar properties or predicted binding modes. manipal.eduresearchgate.net

A virtual library could be designed by systematically modifying the core structure. For example:

R-group modification: Replacing the hydrogens on the sulfonamide nitrogen with various chemical groups to explore new interactions.

Scaffold hopping: Replacing the purine core with other heterocyclic systems (isosteres) while retaining the key interaction points of the sulfonamide and chlorine groups. rsc.org

Substitution modification: Replacing the chlorine at C6 with other halogens (F, Br, I) or small functional groups to modulate electronic properties and halogen bonding potential.

These new virtual compounds would then be subjected to high-throughput docking and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) modeling to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net This iterative cycle of design, computational evaluation, and synthesis is a cornerstone of modern, rational drug design.

Spectroscopic and Advanced Analytical Methodologies in Compound Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 6-chloro-7H-purine-2-sulfonamide. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and integration values of the proton signals offer valuable information about the electronic environment and connectivity of the protons. For purine (B94841) derivatives, aromatic protons typically appear in the downfield region of the spectrum. rsc.orgchemicalbook.com The proton of the sulfonamide group (–SO₂NH–) is also expected to give a distinct signal. rsc.org

A significant aspect of purine chemistry is the potential for tautomerism, where the molecule can exist in different isomeric forms that readily interconvert. NMR spectroscopy is a powerful technique to study these tautomeric equilibria in solution. mdpi.com For this compound, the position of the proton on the purine ring's nitrogen atoms (N7 vs. N9) is of particular interest. The presence of distinct sets of signals in the NMR spectra can indicate the co-existence of multiple tautomers in solution. mdpi.comresearchgate.net The relative integration of these signals can provide a quantitative measure of the tautomeric ratio under specific solvent and temperature conditions. The study of related purine compounds, such as 2-amino-6-chloropurine (B14584), has demonstrated the utility of NMR in conjunction with computational methods to investigate N(7)H and N(9)H tautomers. nih.gov

Table 1: Representative NMR Data for Purine and Sulfonamide Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Aromatic C-H (Purine) | 7.0 - 9.5 | The exact shift depends on the substituents and their electronic effects. chemicalbook.com |

| ¹H | Sulfonamide N-H | 8.0 - 11.0 | Can be a broad singlet and its position is solvent-dependent. rsc.orgnih.gov |

| ¹³C | Aromatic C (Purine) | 110 - 160 | Carbons attached to nitrogen or chlorine are typically more downfield. rsc.org |

This table presents generalized data based on typical values for similar functional groups and is for illustrative purposes.

Mass Spectrometry (MS) for Purity Assessment and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for determining the molecular weight and assessing the purity of this compound. It is also an invaluable tool for monitoring the progress of its chemical synthesis.

In its most basic application, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound (C₅H₄ClN₅O₂S). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition and rule out other potential structures.

The fragmentation pattern of the compound in the mass spectrometer provides additional structural information. In purine nucleosides, for example, cleavage of the glycosidic bond is a common fragmentation pathway. plos.org For this compound, characteristic fragmentation would likely involve the loss of the sulfonamide group or cleavage of the purine ring system. The study of the mass spectra of related purine and pyrimidine (B1678525) derivatives, often as their more volatile trimethylsilyl (B98337) derivatives, has established general fragmentation patterns that can aid in the interpretation of the mass spectrum of the target compound. umich.eduacs.orgnih.gov

During the synthesis of this compound, MS can be coupled with a chromatographic technique like liquid chromatography (LC-MS) to monitor the reaction in real-time. This allows for the identification of starting materials, intermediates, and the final product in the reaction mixture, enabling optimization of reaction conditions such as temperature, time, and reagent stoichiometry. This approach is widely used in the analysis of purine metabolism and the synthesis of related compounds. plos.orgiaea.org

X-ray Crystallography of Compound-Target Complexes for Binding Mode Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. For this compound, obtaining a crystal structure of the compound in complex with its biological target, such as an enzyme, provides invaluable insights into its mechanism of action.

This technique has been extensively used to study the binding of sulfonamide inhibitors to carbonic anhydrases (CAs), a family of enzymes that are important drug targets. nih.govnih.govresearchgate.net These studies have revealed that the sulfonamide moiety typically coordinates to the zinc ion in the enzyme's active site. nih.govresearchgate.net The specific interactions, such as hydrogen bonds and van der Waals contacts, between the inhibitor and the amino acid residues of the target protein can be precisely mapped. nih.gov

For this compound, an X-ray crystal structure of its complex with a target enzyme would reveal:

The precise orientation and conformation of the inhibitor within the binding pocket.

Key hydrogen bonding interactions between the purine ring nitrogens, the sulfonamide group, and the protein.

Hydrophobic and other non-covalent interactions that contribute to binding affinity.

The role of the chlorine atom in interacting with the protein.

This detailed structural information is critical for structure-based drug design, allowing for the rational modification of the inhibitor to improve its potency, selectivity, and pharmacokinetic properties. rsc.orgrsc.org For example, understanding the binding mode of related purine-containing sulfonamides has guided the development of inhibitors with improved profiles against specific carbonic anhydrase isoforms. nih.gov

Circular Dichroism and Other Optical Spectroscopies for Stereochemical and Chiroptical Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If this compound were chiral, for instance, due to the presence of a chiral center or axial chirality, CD spectroscopy would be an essential tool for its stereochemical analysis.

However, based on its chemical structure, this compound is an achiral molecule. It does not possess any stereocenters, and the planar nature of the purine ring system prevents the existence of stable atropisomers. Therefore, the application of Circular Dichroism for stereochemical analysis is not directly applicable to the parent compound itself.

While the compound itself is achiral, CD spectroscopy could become relevant if it were to bind to a chiral biological macromolecule, such as a protein or a nucleic acid. In such cases, an "induced" CD spectrum might be observed for the chromophoric purine ring system. This induced CD signal would arise from the asymmetric environment of the binding site and could be used to monitor the binding event and provide information about the conformational changes in either the ligand or the macromolecule upon complex formation.

Other optical spectroscopies, such as UV-Vis absorption spectroscopy, would be routinely used to determine the concentration of the compound in solution due to the strong UV absorbance of the purine ring. Fluorescence spectroscopy could also be employed if the molecule or its derivatives exhibit fluorescence, which can be a sensitive probe for binding interactions.

Biochemical and Cell Based Assay Development and Application Research Tools

The compound 6-chloro-7H-purine-2-sulfonamide and its derivatives serve as valuable molecular scaffolds in biochemical research and drug discovery. Their utility is explored through the development and application of various assays designed to elucidate their mechanism of action, identify biological targets, and discover new therapeutic leads. These assays range from direct measurements of enzyme inhibition to complex cell-based screens that assess phenotypic changes.

Research Perspectives and Future Directions

Exploration of Underexplored Synthetic Routes for Complex Analogues

The future development of purine-sulfonamide-based therapeutics hinges on the ability to generate structurally diverse analogues for extensive structure-activity relationship (SAR) studies. While the initial synthesis may involve a straightforward reaction between a 6-chloropurine (B14466) and a sulfonamide moiety, more complex and innovative synthetic strategies are required to build libraries of novel compounds. nih.gov

Future synthetic efforts could focus on:

Multi-component Reactions: The use of one-pot, multi-component reactions could provide an efficient pathway to complex purine (B94841) analogues. For instance, a one-pot, three-component synthesis has been successfully used to create diverse 5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- nih.govoup.comnih.gov-triazolo[1,5-a] oup.comresearchgate.netnih.govtriazine-2-carboxamide derivatives, which are analogues of purines. rsc.org This approach minimizes waste and simplifies the synthetic process, aligning with the principles of green chemistry. researchgate.net

N-9 Substitution: The N-9 position of the purine ring is a common site for modification to influence biological activity and selectivity. Exploring a variety of substituents at this position, such as using alkylating agents like propargyl bromide, can lead to the generation of regioisomers with distinct pharmacological profiles. nih.gov

Hybrid Molecules: The creation of hybrid compounds that combine the purine-sulfonamide scaffold with other known bioactive pharmacophores is a promising strategy. tandfonline.comtandfonline.com For example, synthesizing hybrids with quinoline (B57606) moieties has been shown to yield potent antimicrobial agents. nih.gov This molecular hybridization can lead to compounds with dual or enhanced mechanisms of action.

Catalyst and Method Development: Investigating novel catalysts and reaction conditions, such as microwave or ultrasonic irradiation, can lead to more efficient and environmentally friendly syntheses. researchgate.net These methods can improve yields, reduce reaction times, and allow for the synthesis of previously inaccessible analogues.

Identification of Novel Biological Targets and Therapeutic Hypotheses for Further Investigation

While the purine-sulfonamide scaffold is known to interact with certain biological targets, a vast landscape of potential interactions remains unexplored. The sulfonamide group is a key feature in drugs targeting a range of conditions, including bacterial infections, inflammation, and cancer. tandfonline.comicm.edu.pl Future research should aim to move beyond the classical targets of sulfonamides, such as dihydropteroate (B1496061) synthase (DHPS), to identify novel mechanisms of action. tandfonline.comtandfonline.com

Potential avenues for investigation include:

Kinase Inhibition: The purine scaffold is a well-known "privileged structure" for targeting protein kinases. Given that kinases like Src tyrosine kinase and the Raf-1/MAPK/ERK signaling pathway are implicated in cancer and viral pathophysiology, screening 6-chloro-7H-purine-2-sulfonamide analogues against a broad panel of kinases could reveal novel anti-cancer or antiviral agents. nih.govoup.com

Enzyme Inhibition in Metabolic Pathways: Beyond folate synthesis, other metabolic enzymes could be targeted. For example, N5-carboxy-amino-imidazole ribonucleotide (N5-CAIR) mutase (PurE), an enzyme in the de novo purine biosynthesis pathway, has been validated as a target for anti-MRSA agents. nih.gov Similarly, enzymes like α-glucosidase and α-amylase, relevant in diabetes, could be explored as potential targets for this class of compounds. rsc.org

Anti-proliferative and Anti-metastatic Mechanisms: For analogues showing anti-cancer activity, such as derivatives of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine, it is crucial to investigate the specific mechanisms. nih.gov Studies could focus on their ability to induce apoptosis, regulate cell cycle progression, and inhibit cell migration and invasion, potentially through pathways like the p38 MAPK pathway. nih.govacs.org

Antimicrobial Mechanisms Beyond DHPS: The increasing prevalence of antibiotic resistance necessitates the discovery of agents with new mechanisms of action. tandfonline.com Purine-sulfonamide derivatives should be investigated for their ability to overcome resistance to classical sulfa drugs, their potential for bactericidal activity, and their effectiveness against biofilms. tandfonline.comtandfonline.com

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

To gain a holistic understanding of the biological effects of this compound and its derivatives, an integrated multi-omics approach is essential. mdpi.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target perspective to map the complex cellular pathways modulated by these compounds. nih.govresearchgate.net

Key applications of a multi-omics strategy include:

Mechanism of Action Deconvolution: Analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) following treatment can provide a comprehensive picture of the drug's impact on cellular function. mdpi.comnih.gov This can help identify the primary target and downstream signaling cascades affected.

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a particular purine-sulfonamide derivative. researchgate.net This is crucial for developing personalized medicine approaches, particularly in oncology.

Identifying Off-Target Effects: A system-wide analysis can reveal unintended interactions, providing a more complete profile of the compound's activity and potential for polypharmacology.

Repurposing Hypotheses: By comparing the multi-omics signature of a compound with disease-specific signatures, new therapeutic applications can be identified. oup.com For example, if a compound's signature resembles that of a known immunomodulator, it could be investigated for autoimmune diseases.

Publicly available databases such as the Gene Expression Omnibus (GEO) and The Cancer Genome Atlas (TCGA) provide vast resources for these integrative analyses. nih.gov

Development of Advanced In Silico Predictive Models for Purine-Sulfonamide Scaffolds

Computational, or in silico, methods are invaluable for accelerating the drug discovery process. Developing predictive models specifically tailored to the purine-sulfonamide scaffold can rationalize structure-activity relationships and guide the design of more potent and selective analogues.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building robust QSAR models can correlate the physicochemical properties of different analogues with their biological activity, allowing for the prediction of potency for newly designed compounds.

Molecular Docking and Dynamics: Advanced molecular docking studies can predict the binding modes of purine-sulfonamide derivatives within the active sites of various potential protein targets, such as kinases, cyclooxygenases, or microbial enzymes. rsc.org Subsequent molecular dynamics simulations can assess the stability of these interactions over time.

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new hits.

Machine Learning and AI: Leveraging machine learning algorithms to analyze large datasets of chemical structures and biological activities can uncover complex patterns that are not apparent from traditional SAR analysis. These models can predict a range of properties, including bioactivity, toxicity, and pharmacokinetic parameters, thereby prioritizing the synthesis of the most promising candidates. nih.gov

By combining these advanced computational approaches with empirical research, the exploration of the chemical space around the this compound scaffold can be made more efficient and targeted, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 6-chloro-7H-purine-2-sulfonamide, and what methodological considerations ensure reproducibility?

Synthesis typically involves sulfonyl chloride intermediates reacting with purine derivatives under controlled conditions. Key steps include temperature modulation (e.g., room temperature for unstable intermediates like 2-pyridinylsulfonyl chloride) and purification via column chromatography. Reproducibility hinges on strict stoichiometric control, inert atmospheres, and real-time monitoring using techniques like thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are standard. NMR identifies substitution patterns and purity, while HPLC quantifies yield and detects byproducts. For unstable intermediates, low-temperature NMR or mass spectrometry (MS) is recommended to prevent degradation .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

Use co-solvents like dimethyl sulfoxide (DMSO) with aqueous buffers, ensuring final concentrations ≤1% to avoid cytotoxicity. Pre-saturation studies and dynamic light scattering (DLS) help assess aggregation. Include solvent-only controls to isolate compound-specific effects .

Advanced Research Questions

Q. What factorial design strategies optimize reaction conditions for this compound synthesis?

Employ a 2³ factorial design to test variables: temperature (25°C vs. 60°C), catalyst concentration (0.1% vs. 0.5%), and reaction time (12h vs. 24h). Use ANOVA to identify significant factors. For example, higher temperatures may improve yield but degrade heat-sensitive intermediates, requiring trade-off analysis .

Q. How do conflicting crystallography and NMR data on sulfonamide tautomerism inform mechanistic hypotheses?

Crystallography may show a dominant tautomer in solid state, while NMR reveals equilibrium in solution. Perform variable-temperature NMR to quantify tautomer ratios and computational modeling (DFT) to compare energy barriers. Reconcile discrepancies by proposing solvent-dependent tautomerization pathways .

Q. What methodologies validate the stability of this compound under physiological pH conditions?

Conduct accelerated stability studies using phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via HPLC-MS every 24h for 7 days. Compare half-life (t½) to structure-activity relationship (SAR) models to predict bioactive longevity .

Q. How can AI-driven molecular docking refine hypotheses about the compound’s kinase inhibition selectivity?

Train machine learning models on kinase-ligand databases (e.g., PDBbind) to predict binding affinities. Validate with in vitro kinase profiling (e.g., radiometric assays). Discrepancies between in silico and experimental IC₅₀ values may highlight unmodeled solvent effects or protein flexibility .

Q. What statistical approaches resolve contradictions in dose-response data across cell lines?

Apply mixed-effects models to account for cell-line variability (e.g., metabolic activity, receptor density). Use Tukey’s HSD post hoc tests to identify outliers. If inconsistencies persist, explore off-target effects via proteomics or CRISPR-Cas9 knockout screens .

Methodological Frameworks

Q. How to design a quasi-experimental study assessing this compound’s anti-proliferative effects?

Use a pretest-posttest design with non-equivalent control groups. Treat cancer cell lines (e.g., MCF-7, HeLa) with the compound vs. vehicle, measuring viability via MTT assays. Normalize data to baseline (pretest) and adjust for batch effects using linear regression .

Q. What theoretical frameworks guide mechanistic studies of sulfonamide-protein interactions?

Link to transition-state theory for enzyme inhibition or graph theory for network pharmacology. For example, map the compound’s interactions across the human kinome using hierarchical clustering, integrating kinetic (kcat/KM) and structural (docking scores) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.